molecular formula C18H17ClN4O B2857459 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034559-12-9

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2857459
CAS RN: 2034559-12-9
M. Wt: 340.81
InChI Key: FOVYEWYYHPPUHR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, commonly known as CPYPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPYPP belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound exhibits properties that make it a candidate for drug development, particularly as a kinase inhibitor . Kinase inhibitors are significant in the treatment of various diseases, including cancer, due to their role in regulating cell functions. The compound’s structure allows it to bind to kinases, potentially inhibiting their activity and affecting cell growth and survival.

Biological Studies as a Tyrosine Kinase Inhibitor

Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, influencing cell division and proliferation. The compound has been studied for its interaction with Tyrosine-protein kinase TYK2, which could have implications in immunological and inflammatory diseases .

Material Science

Nitriles, which are organic compounds containing a cyano group, have applications in material science. The compound , being a nitrile, could be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical properties .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-17(6-7-22-23)15-8-13(10-20-12-15)11-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYEWYYHPPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

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